5-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)isoxazole-4-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-14-17(12-21-24-14)19(23)20-11-15-7-9-22(10-8-15)13-16-5-3-4-6-18(16)25-2/h3-6,12,15H,7-11,13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHAXIBVPGHUBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12FN5
- Molecular Weight : 233.24 g/mol
- CAS Number : 2320514-03-0
Synthesis
The synthesis of N4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine typically involves multi-step organic reactions, including:
- Formation of the Pyrimidine Core : Utilizing precursors such as 5-fluoropyridine and dimethylformamide.
- Substitution Reactions : Introducing the fluoropyridine moiety through nucleophilic substitution techniques.
Anticancer Properties
Research has shown that N4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine exhibits significant anticancer activity. A study evaluated its effects on L1210 mouse leukemia cells, demonstrating potent inhibition of cell proliferation with an IC50 value in the nanomolar range . The mechanism involved the intracellular release of active metabolites that interfere with DNA synthesis.
The compound's mechanism is believed to involve:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in nucleotide metabolism.
- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
- Study on L1210 Cells : In vitro studies indicated that the compound significantly reduced cell viability in L1210 mouse leukemia cells, suggesting its potential as a chemotherapeutic agent .
- Comparative Analysis with Other Compounds : When compared to other pyrimidine derivatives, N4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine exhibited superior potency and selectivity towards cancer cells .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C11H12FN5 |
| Molecular Weight | 233.24 g/mol |
| CAS Number | 2320514-03-0 |
| Anticancer Activity (IC50) | Nanomolar range |
| Mechanism of Action | Enzyme inhibition, apoptosis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The evidence provided includes two compounds with partial structural overlap:
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (): Structural differences: Replaces the piperidine-benzyl group with a thiazole ring.
(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide derivatives ():
- Structural differences : Features a pyrrolidine-carboxamide core and a methylthiazol-benzyl group.
- Functional implications : The hydroxylated pyrrolidine may improve solubility, while the methylthiazole-benzyl group offers distinct electronic properties compared to the methylthio-benzyl group in the target compound .
Pharmacological and Physicochemical Comparisons
Research Findings
- Target Compound: No direct pharmacological data are available in the provided evidence.
- Thiazole Analogue () : Crystallographic data confirm planar isoxazole and thiazole rings, which may limit membrane permeability compared to the flexible piperidine-benzyl group in the target compound .
- Pyrrolidine Derivatives () : Patent claims highlight improved metabolic stability and oral bioavailability due to hydroxyl and methylthiazole groups, but these modifications diverge significantly from the target compound’s structure .
Q & A
Q. What are the standard synthetic routes for 5-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)isoxazole-4-carboxamide?
Methodological Answer: The synthesis typically involves multi-step procedures:
Isoxazole ring formation : Cyclocondensation of β-keto esters with hydroxylamine under acidic conditions (e.g., HCl, ethanol, 60–80°C) .
Piperidine-benzyl coupling : Nucleophilic substitution or reductive amination to attach the 2-(methylthio)benzyl group to the piperidine ring (e.g., NaBH3CN in methanol, 25°C) .
Carboxamide linkage : Activation of the isoxazole-4-carboxylic acid using EDCl/HOBt, followed by coupling with the piperidinylmethyl amine intermediate in DMF at 0–5°C .
Critical Parameters : Solvent polarity (DMF vs. THF), temperature control during amide bond formation, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How is the structural integrity of this compound validated?
Methodological Answer:
- X-ray crystallography : Resolves bond angles and stereochemistry (e.g., piperidine chair conformation) .
- NMR spectroscopy :
- 1H NMR : Methylthio group (δ 2.4–2.6 ppm), isoxazole protons (δ 6.3–6.5 ppm), and piperidine methylene (δ 3.1–3.3 ppm) .
- 13C NMR : Carbonyl carbons (δ 165–170 ppm), aromatic carbons (δ 120–140 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 385.5) .
Q. What preliminary biological screening assays are recommended?
Methodological Answer:
- Enzyme inhibition assays :
- Cytotoxicity profiling :
- Binding affinity studies :
- Surface plasmon resonance (SPR) for receptor-ligand kinetics (KD calculation) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
-
Design of Experiments (DoE) : Use a fractional factorial design to screen variables (temperature, solvent ratio, catalyst loading). For example:
Variable Low Level High Level Optimal Range Temperature (°C) 60 80 70–75 Solvent (DMF:THF) 1:1 3:1 2:1 Catalyst (mol%) 5 15 10–12 Source: Adapted from statistical optimization methods in chemical engineering . -
Continuous flow reactors : Improve reproducibility by controlling residence time and mixing efficiency .
-
Computational modeling : Apply density functional theory (DFT) to predict transition states and optimize reaction pathways (e.g., using Gaussian 16) .
Q. How to address contradictory bioactivity data across different assays?
Methodological Answer:
Q. What computational strategies predict target interactions?
Methodological Answer:
- Molecular docking :
- Use AutoDock Vina with crystal structures (PDB ID: 3QAK) to map binding poses .
- Focus on hydrogen bonding with isoxazole carbonyl and hydrophobic interactions with the benzyl group.
- MD simulations :
- Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
- Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., methylthio vs. ethylthio) .
Q. How to design derivatives for improved pharmacokinetics?
Methodological Answer:
- LogP optimization : Introduce polar groups (e.g., hydroxyl, amine) to reduce LogP from 3.2 to 2.5–2.8 (calculated via ChemAxon) .
- Metabolic stability :
- Incubate with liver microsomes (human/rat) and monitor half-life (LC-MS quantification) .
- Replace labile methylthio with cyclopropylthio for CYP450 resistance .
- Permeability assays :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
